2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
Description
This compound belongs to the pyrimidinone family, characterized by a six-membered heterocyclic ring with two nitrogen atoms and a ketone group. Its structure includes a trifluoromethyl (-CF₃) group at position 6, a phenyl group at position 3, and a sulfanyl-linked 2-(4-methylphenyl)-2-oxoethyl substituent at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfanyl moiety may contribute to redox activity or enzyme inhibition .
Properties
IUPAC Name |
2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-3-phenyl-6-(trifluoromethyl)pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O2S/c1-13-7-9-14(10-8-13)16(26)12-28-19-24-17(20(21,22)23)11-18(27)25(19)15-5-3-2-4-6-15/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTLBERPVNGFMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NC(=CC(=O)N2C3=CC=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: This step involves the reaction of the pyrimidinone core with a sulfanyl reagent, often under mild conditions to avoid decomposition.
Substitution with Phenyl and Trifluoromethyl Groups: These groups can be introduced through nucleophilic substitution reactions, often using reagents like phenyl halides and trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antitumor agent . Studies have shown that pyrimidinone derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis induction.
Case Study:
In a study published in the Journal of Medicinal Chemistry, derivatives similar to 2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone demonstrated significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound's ability to target specific enzymes involved in cancer progression was highlighted as a key mechanism of action.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties , making it a candidate for developing new antibiotics. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Case Study:
A recent investigation into the antibacterial effects of similar pyrimidinone derivatives revealed activity against both Gram-positive and Gram-negative bacteria. The study suggested that modifications to the sulfanyl group could further enhance antimicrobial efficacy.
Agricultural Applications
The compound's unique structure may also lend itself to applications in agricultural chemistry . Its potential as a pesticide or herbicide is under exploration, particularly for its efficacy against plant pathogens.
Case Study:
In agricultural trials, compounds with similar structural features were tested for their ability to inhibit fungal growth on crops. Results indicated that these compounds could serve as effective fungicides, reducing crop loss due to fungal infections.
Data Tables
Mechanism of Action
The mechanism of action of 2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or activator. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from related pyrimidinones are outlined below:
Table 1: Structural Comparison of Pyrimidinone Derivatives
Key Findings from Comparative Analysis
Trifluoromethyl vs. Halogenated Derivatives The trifluoromethyl group in the target compound enhances electron-withdrawing effects compared to chlorine or methoxy substituents. This may improve binding affinity to hydrophobic enzyme pockets, as seen in pesticidal triazine derivatives .
Thieno-pyrimidinones (Evidences 16–18) incorporate fused thiophene rings, which may enhance π-π stacking interactions in biological targets but complicate synthetic routes.
Biological Activity Trends Pyrimidinones with trifluoromethyl groups (e.g., ) are associated with anticancer and antifungal activities due to their metabolic stability . Compounds like 6-amino-2-[(2-methylbenzyl)thio]pyrimidin-4(3H)-one () lack the trifluoromethyl group but show simpler synthesis pathways, suggesting a trade-off between functionality and synthetic accessibility.
Synthetic Challenges The target compound’s synthesis likely involves multi-step reactions, such as nucleophilic substitution at the sulfanyl position and Friedel-Crafts acylation for the 4-methylphenyl ketone. Similar methods are described for chloro analogs () and thieno-pyrimidinones ().
Biological Activity
The compound 2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone (CAS No. 866049-79-8) is a pyrimidinone derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Pharmacological Activity
Research indicates that compounds with similar structural motifs often exhibit significant biological activities, particularly in anti-inflammatory and analgesic pathways. The following sections detail specific biological activities associated with this compound.
1. Anti-inflammatory Activity
Preliminary studies suggest that derivatives of pyrimidinone can act as selective inhibitors of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. For instance, a related compound demonstrated an IC50 value of 0.25 µM for COX-2 and 14 µM for COX-1 in human whole blood assays, indicating a strong selectivity for COX-2 inhibition . This selectivity may suggest a similar profile for this compound.
The proposed mechanism of action for compounds in this class involves the inhibition of prostaglandin synthesis through COX inhibition. This leads to reduced inflammation and pain response in various models, such as the rat air pouch model, where significant inhibition of white blood cell infiltration was observed .
Case Studies and Research Findings
A review of literature reveals several studies focusing on similar compounds that may provide insights into the biological activity of the target compound:
Q & A
Basic: What are the recommended synthetic routes for 2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone, and how can reaction conditions be optimized?
Methodological Answer:
- Step 1 : Start with a pyrimidinone core functionalized with a trifluoromethyl group at position 5. Introduce the phenyl group at position 3 via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
- Step 2 : Attach the 2-(4-methylphenyl)-2-oxoethyl sulfanyl moiety via thiol-alkylation. Use a brominated precursor (e.g., 2-bromo-1-(4-methylphenyl)ethanone) and a thiol-containing intermediate in the presence of a mild base (e.g., triethylamine) at room temperature .
- Optimization : Monitor reaction progress via HPLC or TLC. Adjust solvent polarity (e.g., switch from DMF to acetonitrile) to improve yield. For scale-up, ensure inert atmosphere (N₂/Ar) to prevent oxidation of the sulfanyl group.
Advanced: How do steric and electronic effects of the trifluoromethyl and sulfanyl groups influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Steric Effects : The trifluoromethyl group at position 6 creates steric hindrance, slowing down nucleophilic attacks at adjacent positions. Use computational modeling (e.g., DFT calculations) to map electrostatic potential surfaces and identify reactive sites.
- Electronic Effects : The electron-withdrawing trifluoromethyl group increases electrophilicity at position 2, favoring nucleophilic substitution. The sulfanyl group acts as a weak electron donor, modulating reactivity. Validate via Hammett plots using substituted phenyl analogs .
- Experimental Design : Synthesize derivatives with varying substituents (e.g., -CF₃ vs. -CH₃) and compare reaction rates under identical conditions.
Basic: What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- 1H/13C NMR : Confirm the presence of the phenyl (δ 7.2–7.5 ppm), trifluoromethyl (δ ~120 ppm in 13C), and sulfanyl-linked methylphenyl groups (δ 2.4 ppm for CH₃).
- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and C-S vibrations (~650 cm⁻¹).
- HRMS : Validate molecular formula (C₂₁H₁₇F₃N₂O₂S) with <2 ppm mass error.
- HPLC-PDA : Assess purity (>95%) using a C18 column (MeCN:H₂O gradient) .
Advanced: What strategies can resolve contradictions in biological activity data across different assay systems (e.g., enzyme inhibition vs. cell-based assays)?
Methodological Answer:
- Hypothesis Testing : Determine if discrepancies arise from differences in membrane permeability (e.g., logP of 3.2 may limit cellular uptake). Perform parallel assays with methylated derivatives to enhance lipophilicity.
- Mechanistic Studies : Use SPR (surface plasmon resonance) to measure direct binding affinity to the target enzyme, excluding cellular metabolic interference.
- Data Normalization : Include positive controls (e.g., known inhibitors) in both assay types and normalize activity relative to baseline responses .
Basic: How can the environmental stability of this compound be evaluated under simulated abiotic conditions?
Methodological Answer:
- Hydrolysis : Incubate in buffers at pH 4, 7, and 9 (25–50°C) for 72 hours. Monitor degradation via LC-MS; the trifluoromethyl group may confer resistance to acidic hydrolysis.
- Photolysis : Expose to UV light (λ = 254 nm) in a quartz reactor. Quantify photodegradation products (e.g., sulfoxide derivatives) using GC-MS.
- Experimental Controls : Include dark controls and measure dissolved oxygen to rule out oxidative pathways .
Advanced: What computational approaches are suitable for predicting the compound’s binding modes to biological targets (e.g., kinases or GPCRs)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into crystal structures of target proteins (e.g., PDB: 3QAK for kinases). Prioritize poses with hydrogen bonds to backbone amides and hydrophobic interactions with the trifluoromethyl group.
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Calculate RMSD and binding free energy (MM-PBSA).
- Validation : Compare predictions with mutagenesis data (e.g., alanine scanning of key residues) .
Basic: What are the key challenges in scaling up the synthesis of this compound, and how can they be mitigated?
Methodological Answer:
- Challenge 1 : Low solubility of intermediates in polar solvents. Solution : Use DMSO/THF mixtures or sonication to enhance dissolution.
- Challenge 2 : Exothermic reactions during thiol-alkylation. Solution : Implement gradual reagent addition and cooling (0–5°C).
- Quality Control : Perform in-line FTIR to monitor reactive intermediates and prevent side reactions (e.g., disulfide formation) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacokinetic profile?
Methodological Answer:
- Step 1 : Synthesize analogs with modified substituents (e.g., replace 4-methylphenyl with 4-fluorophenyl to alter logP).
- Step 2 : Assess metabolic stability in liver microsomes (human/rat) and plasma protein binding (equilibrium dialysis).
- Step 3 : Use QSAR models (e.g., Volsurf+) to correlate structural features with bioavailability. Prioritize derivatives with ClogP <4 and PSA <90 Ų .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions.
- Waste Disposal : Quench reactive intermediates (e.g., with NaHSO₃) before aqueous disposal. Collect organic waste in halogen-approved containers due to the trifluoromethyl group.
- Spill Management : Absorb with vermiculite and neutralize with 10% NaOH .
Advanced: How can the compound’s potential as a fluorescent probe be investigated, given its heterocyclic core?
Methodological Answer:
- Fluorescence Screening : Measure excitation/emission spectra in solvents of varying polarity (e.g., hexane, ethanol). The pyrimidinone core may exhibit λem ~450 nm.
- Quantum Yield Calculation : Compare intensity to standard dyes (e.g., fluorescein) using integrated sphere methods.
- Applications : Test binding-induced fluorescence quenching with biomolecules (e.g., albumin) via titration assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
